Phenanthrene, 9,10-dihydro-4,5-dimethyl- Phenanthrene, 9,10-dihydro-4,5-dimethyl-
Brand Name: Vulcanchem
CAS No.: 1209-83-2
VCID: VC20961191
InChI: InChI=1S/C16H16/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h3-8H,9-10H2,1-2H3
SMILES: CC1=C2C(=CC=C1)CCC3=CC=CC(=C32)C
Molecular Formula: C16H16
Molecular Weight: 208.3 g/mol

Phenanthrene, 9,10-dihydro-4,5-dimethyl-

CAS No.: 1209-83-2

Cat. No.: VC20961191

Molecular Formula: C16H16

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

Phenanthrene, 9,10-dihydro-4,5-dimethyl- - 1209-83-2

Specification

CAS No. 1209-83-2
Molecular Formula C16H16
Molecular Weight 208.3 g/mol
IUPAC Name 4,5-dimethyl-9,10-dihydrophenanthrene
Standard InChI InChI=1S/C16H16/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h3-8H,9-10H2,1-2H3
Standard InChI Key PQQHEWUCMWFIJP-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)CCC3=CC=CC(=C32)C
Canonical SMILES CC1=C2C(=CC=C1)CCC3=CC=CC(=C32)C

Introduction

Chemical Identity and Structural Characteristics

Phenanthrene, 9,10-dihydro-4,5-dimethyl- is characterized by a fused three-ring structure with two methyl groups at positions 4 and 5, and hydrogenation at positions 9 and 10 of the phenanthrene core. This dihydro modification indicates the reduction of one double bond in the central ring, significantly altering its aromaticity and reactivity profile compared to phenanthrene itself .

Molecular Properties and Identification

The compound has been extensively characterized through various analytical techniques, with the following fundamental properties:

PropertyValue
CAS Registry Number1209-83-2
Molecular FormulaC₁₆H₁₆
Molecular Weight208.30 g/mol
IUPAC Name4,5-dimethyl-9,10-dihydrophenanthrene
InChIInChI=1S/C16H16/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h3-8H,9-10H2,1-2H3
InChIKeyPQQHEWUCMWFIJP-UHFFFAOYSA-N
SMILESCC1=C2C(=CC=C1)CCC3=CC=CC(=C32)C
Table 1: Physicochemical and identification properties of Phenanthrene, 9,10-dihydro-4,5-dimethyl-

Structural Features

The three-dimensional structure of Phenanthrene, 9,10-dihydro-4,5-dimethyl- is characterized by:

  • A fused tricyclic framework containing two fully aromatic rings

  • An alicyclic central ring (positions 9 and 10 are saturated)

  • Two methyl substituents at positions 4 and 5, which introduce steric effects

  • Non-planar conformation due to the sp³ hybridized carbons at positions 9 and 10

  • Increased lipophilicity compared to unsubstituted phenanthrene due to the methyl groups
    This unique structural arrangement influences its biochemical interactions, solubility properties, and reactivity patterns in chemical reactions.

Synthesis Methodologies

Several synthetic approaches have been developed for the preparation of Phenanthrene, 9,10-dihydro-4,5-dimethyl- and related compounds, showcasing diverse methodologies in organic synthesis.

Palladium-Catalyzed Synthetic Routes

A significant synthetic pathway involves palladium-catalyzed C-C bond-forming reactions, particularly Heck reactions followed by Reverse Diels-Alder reactions with formaldehyde elimination. This approach represents an efficient method for constructing the phenanthrene core structure with specific substitution patterns .
Researchers have demonstrated that this methodology allows for the synthesis of various 9,10-dihydrophenanthrene derivatives, which serve as important intermediates for natural and synthetic products with industrial and biomedical applications .

Rhodium-Catalyzed One-Pot Synthesis

An innovative one-pot synthesis approach using rhodium(III)-catalyzed C–H activation has been reported for 9,10-dihydrophenanthrene derivatives. This method typically involves:

  • Preparation of cyclohexadienone-containing 1,6-enynes from commercially available starting materials

  • Rhodium(III)-catalyzed C–H activation reaction

  • Relay Diels–Alder reaction to form the final 9,10-dihydrophenanthrene structure
    This synthetic route offers advantages in terms of efficiency, atom economy, and the ability to introduce diverse substituents at specific positions .

Conventional Synthetic Methods

More traditional approaches to synthesizing Phenanthrene, 9,10-dihydro-4,5-dimethyl- involve:

  • Hydrogenation of appropriately substituted phenanthrene precursors using catalysts such as palladium or platinum

  • Selective reduction of the central ring to achieve the 9,10-dihydro structure

  • Introduction of methyl groups at positions 4 and 5 through directed functionalization strategies
    Post-synthesis purification typically employs silica gel chromatography to isolate the target compound with high purity.

Physicochemical Properties

Understanding the physicochemical properties of Phenanthrene, 9,10-dihydro-4,5-dimethyl- provides valuable insights into its behavior in various environments and its potential applications.

Thermodynamic Properties

While specific thermochemical data for Phenanthrene, 9,10-dihydro-4,5-dimethyl- is limited in the literature, we can draw comparisons with the parent 9,10-dihydrophenanthrene compound:

PropertyValueUnitsMethod
Δ<sub>f</sub>H° gas (9,10-dihydrophenanthrene)155.1 ± 1.6kJ/molCombustion calorimetry
Heat of fusion (9,10-dihydrophenanthrene)12.79kJ/mol-
Table 2: Comparative thermodynamic properties of 9,10-dihydrophenanthrene
The presence of two methyl groups in Phenanthrene, 9,10-dihydro-4,5-dimethyl- would likely modify these values, typically increasing the heat of formation due to the additional C-C and C-H bonds .

Conformational Properties

Phenanthrene, 9,10-dihydro-4,5-dimethyl- exhibits interesting conformational behavior due to its partially saturated structure. Research on similar compounds has demonstrated conformational kinetic isotope effects in racemization processes, providing insights into the structural dynamics of these molecules .
The non-planar conformation resulting from the sp³ hybridized carbons at positions 9 and 10 creates a more flexible structure compared to fully aromatic phenanthrene, allowing for various conformational states that can influence its interactions with biological targets .

Biological Activities

Phenanthrene, 9,10-dihydro-4,5-dimethyl- and related 9,10-dihydrophenanthrene derivatives have demonstrated diverse biological activities that highlight their potential as therapeutic agents.

Antiviral Properties

Recent research has identified 9,10-dihydrophenanthrene derivatives as potential inhibitors of SARS-CoV-2 3CL protease (3CL<sup>pro</sup>), an essential enzyme in viral replication:

  • Structure-activity relationship studies have revealed that specific substitution patterns on the 9,10-dihydrophenanthrene core can optimize inhibitory activity against SARS-CoV-2 3CL<sup>pro</sup>

  • Some derivatives exhibited IC<sub>50</sub> values in the low micromolar range (1.55-2.46 μM), indicating potent antiviral potential

  • Enzyme kinetic studies suggested a mixed-inhibition mechanism, providing insights into the molecular basis of the antiviral activity
    This research highlights the potential of 9,10-dihydrophenanthrene derivatives as a novel class of antiviral compounds with relevance to COVID-19 treatment strategies .

Environmental Applications

Beyond medical applications, compounds related to Phenanthrene, 9,10-dihydro-4,5-dimethyl- have shown potential environmental applications:

  • 9,10-dihydrophenanthrene compounds isolated from wetland plants demonstrate allelopathic effects on harmful algal organisms

  • These properties suggest potential applications as eco-friendly agents for managing algal blooms in eutrophic environments

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications of the 9,10-dihydrophenanthrene scaffold affect biological activities.

Key SAR Findings for Anticancer Activity

Research on 9,10-dihydrophenanthrene derivatives has revealed important correlations between structure and cytotoxic activity:

Structural FeatureEffect on Anticancer ActivityReference
Methylation at positions 4 and 5Moderate enhancement of cytotoxicity
Addition of hydroxyl groupsIncreased activity against specific cancer cell lines
Presence of methoxy substituentsVariable effects depending on position
Oxidation of phenolic groupsGenerally enhanced cytotoxic properties
Table 3: Structure-activity relationship for anticancer properties of 9,10-dihydrophenanthrene derivatives

Antiviral Activity Determinants

For SARS-CoV-2 3CL<sup>pro</sup> inhibition, specific structural features have been identified as important:

Compound ModificationIC<sub>50</sub> Value (μM)Relative Activity
Phenyl substituent at R<sub>1</sub> position6.44 ± 0.64Moderate
4-Br Phenyl at R<sub>1</sub> with 5-Ph at R<sub>2</sub>2.46 ± 0.14High
4-Br Phenyl at R<sub>1</sub> with 5-CHO at R<sub>2</sub>3.32 ± 0.25High
Cyclohexyl at R<sub>1</sub>9.06 ± 0.34Moderate
Methyl at R<sub>1</sub>61.15 ± 3.60Low
Table 4: Structure-activity relationship for antiviral properties of 9,10-dihydrophenanthrene derivatives
These data demonstrate that bulkier aromatic substituents at specific positions of the 9,10-dihydrophenanthrene scaffold significantly enhance antiviral activity, providing guidance for further optimization strategies .

Analytical Characterization

Several analytical techniques have been employed to characterize Phenanthrene, 9,10-dihydro-4,5-dimethyl- and confirm its structure and purity.

Spectroscopic Methods

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • UV-Visible spectroscopy to examine its chromophoric properties

Chromatographic Analysis

Chromatographic techniques including:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)
    These methods are typically employed for purity assessment and isolation of Phenanthrene, 9,10-dihydro-4,5-dimethyl- from reaction mixtures or natural sources.

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